molecular formula C11H15ClN2 B8690923 (5-Indolyl)trimethylammonium chloride CAS No. 6844-32-2

(5-Indolyl)trimethylammonium chloride

Cat. No. B8690923
M. Wt: 210.70 g/mol
InChI Key: KLBQCVFFMIRGEX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08343964B2

Procedure details

a mixture of 300 g of a Dowex 2 resin (chloride), 46 g of 5-indolyltrimethylammonium picrate and 1200 mL of 83% methanol is stirred for 17 hours at ambient temperature. The resin is eliminated by filtration and washed with 100 mL of methanol. The filtrate is evaporated under vacuum in order to produce a syrupy residue which is dissolved in 120 mL of warm isopropanol and diluted in 800 mL of acetone. The residue which precipitates is eliminated by decantation and the supernatant is diluted in another 700 mL of acetone. The solution is left for 3 days in order to produce beige crystals which are recovered, washed with acetone and dried in order to produce 13.5 g (57%) of product (melting point: 200-201° C.). The centesimal analysis is described in the publication.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-indolyltrimethylammonium picrate
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl-:1].C1(C([O-])=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1)[N+]([O-])=O.[NH:18]1[C:26]2[C:21](=[CH:22][C:23]([N+:27]([CH3:30])([CH3:29])[CH3:28])=[CH:24][CH:25]=2)[CH:20]=[CH:19]1.CO>C(O)(C)C.CC(C)=O>[Cl-:1].[NH:18]1[C:26]2[C:21](=[CH:22][C:23]([N+:27]([CH3:30])([CH3:29])[CH3:28])=[CH:24][CH:25]=2)[CH:20]=[CH:19]1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
5-indolyltrimethylammonium picrate
Quantity
46 g
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].N1C=CC2=CC(=CC=C12)[N+](C)(C)C
Name
Quantity
1200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 17 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin is eliminated by filtration
WASH
Type
WASH
Details
washed with 100 mL of methanol
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under vacuum in order
CUSTOM
Type
CUSTOM
Details
to produce a syrupy residue which
CUSTOM
Type
CUSTOM
Details
The residue which precipitates
ADDITION
Type
ADDITION
Details
the supernatant is diluted in another 700 mL of acetone
WAIT
Type
WAIT
Details
The solution is left for 3 days in order
Duration
3 d
CUSTOM
Type
CUSTOM
Details
to produce beige crystals which
CUSTOM
Type
CUSTOM
Details
are recovered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried in order

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
[Cl-].N1C=CC2=CC(=CC=C12)[N+](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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